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Compound of Interest

Compound Name: 7-Bromo-5-methyl-1H-indazole

Cat. No.: B592039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 7-Bromo-5-methyl-1H-indazole, a

heterocyclic compound of significant interest in medicinal chemistry. This document details its

chemical identity, physicochemical properties, a representative synthetic protocol, and its

established role as a key building block in the development of targeted therapeutics,

particularly protein kinase inhibitors. The guide is intended to serve as a valuable resource for

researchers and professionals engaged in drug discovery and development, offering detailed

experimental methodologies and illustrating its utility in the context of relevant signaling

pathways.

Chemical Identity and Physicochemical Properties
7-Bromo-5-methyl-1H-indazole is a substituted indazole with the molecular formula

C8H7BrN2. Its chemical structure features a bicyclic system composed of a benzene ring fused

to a pyrazole ring, with a bromine atom at position 7 and a methyl group at position 5.

Table 1: Chemical Identifiers and Properties of 7-Bromo-5-methyl-1H-indazole
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Property Value Source

CAS Number 885272-97-9 Fluorochem

Molecular Formula C8H7BrN2 ChemicalBook[1]

Molecular Weight 211.06 g/mol ChemicalBook[1]

IUPAC Name 7-bromo-5-methyl-1H-indazole Fluorochem

Canonical SMILES CC1=CC(Br)=C2NN=CC2=C1 Fluorochem

InChI Key
NCFBKDULJLGGSG-

UHFFFAOYSA-N
Fluorochem

MDL Number MFCD05664004 ChemicalBook[1]

Purity ≥ 97% Fluorochem

LogP 2.578 Fluorochem

Hydrogen Bond Acceptors 1 Fluorochem

Hydrogen Bond Donors 1 Fluorochem

Table 2: Physicochemical Data of 7-Bromo-5-methyl-1H-indazole

Property Value Notes

Physical State Solid
Assumed based on related

compounds

Melting Point Data not available

Boiling Point Data not available

Density Data not available

Solubility Data not available

Synthesis and Experimental Protocols
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While a specific, published synthesis for 7-Bromo-5-methyl-1H-indazole is not readily

available, a plausible and detailed experimental protocol can be extrapolated from established

methods for the synthesis of similar substituted indazoles. The following protocol describes a

potential synthetic route starting from a commercially available substituted aniline.

Representative Synthesis of 7-Bromo-5-methyl-1H-
indazole
This synthesis involves a two-step process: bromination of a substituted aniline followed by a

diazotization and cyclization reaction.

Step 1: Bromination of 4-Methyl-2-nitroaniline

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a thermometer, dissolve 4-methyl-2-nitroaniline (1 equivalent) in a

suitable solvent such as glacial acetic acid.

Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.1

equivalents) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature

does not exceed 10 °C.

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the

progress of the reaction by Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The solid

precipitate, 2-bromo-4-methyl-6-nitroaniline, is collected by vacuum filtration, washed with

water until the filtrate is neutral, and dried under vacuum.

Step 2: Reductive Cyclization to form 7-Bromo-5-methyl-1H-indazole

Reduction of the Nitro Group: Suspend the 2-bromo-4-methyl-6-nitroaniline (1 equivalent) in

ethanol. Add a reducing agent, such as tin(II) chloride dihydrate (3-4 equivalents), portion-

wise.

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC

until the starting material is consumed.
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Diazotization and Cyclization: Cool the reaction mixture to 0-5 °C. Add concentrated

hydrochloric acid, followed by the dropwise addition of an aqueous solution of sodium nitrite

(1.1 equivalents) while maintaining the temperature below 5 °C.

Neutralization and Extraction: After stirring for 1-2 hours at low temperature, neutralize the

reaction mixture with a saturated sodium bicarbonate solution. Extract the product into an

organic solvent such as ethyl acetate.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel to yield 7-Bromo-5-methyl-1H-indazole.

Characterization
The final product should be characterized by standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the

structure and purity.

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular

formula.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Applications in Drug Discovery
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its

ability to interact with a wide range of biological targets. Substituted indazoles, such as 7-
Bromo-5-methyl-1H-indazole, are particularly valuable as intermediates in the synthesis of

potent and selective kinase inhibitors.

Role as a Kinase Inhibitor Scaffold
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a

hallmark of many diseases, including cancer. The indazole core can act as a bioisostere of the

purine ring of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity.

The bromine atom at the 7-position and the methyl group at the 5-position of 7-Bromo-5-
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methyl-1H-indazole provide key handles for synthetic modification to enhance binding affinity

and selectivity for specific kinases.

Compound Synthesis

Screening and Evaluation

Lead Optimization

7-Bromo-5-methyl-1H-indazole

Chemical Modification
(e.g., Suzuki Coupling)

Library of Derivatives

Biochemical Kinase Assays

Cell-Based Assays

Lead Identification

ADME/Tox Profiling

In Vivo Efficacy Studies

Drug Candidate
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Click to download full resolution via product page

Targeted Signaling Pathways
Derivatives of brominated indazoles have been implicated in the inhibition of several key

signaling pathways involved in cancer progression.

VEGFR Signaling: Vascular Endothelial Growth Factor Receptors are key mediators of

angiogenesis. Indazole-based inhibitors can block VEGFR signaling, thereby inhibiting tumor

growth and metastasis.

MAPK/ERK Pathway: This pathway is crucial for cell proliferation and survival. Kinase

inhibitors derived from indazole scaffolds can target kinases within this pathway, such as

RAF and MEK.

PI3K/AKT/mTOR Pathway: This is another critical pathway for cell growth and survival.

Indazole derivatives can be designed to inhibit key kinases like PI3K and mTOR.
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Safety and Handling
Table 3: Hazard Information for 7-Bromo-5-methyl-1H-indazole
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Hazard Statement Description

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

Precautionary Measures:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell.

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

This compound should be handled in a well-ventilated area by trained personnel wearing

appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat.

Conclusion
7-Bromo-5-methyl-1H-indazole is a valuable and versatile building block in the field of

medicinal chemistry. Its structural features make it an ideal starting point for the synthesis of

novel kinase inhibitors with potential applications in oncology and other therapeutic areas. This

technical guide provides essential information for researchers to facilitate the use of this

compound in their drug discovery and development programs. Further investigation into its

specific biological activities and the development of optimized synthetic routes will continue to

enhance its utility in the creation of next-generation targeted therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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